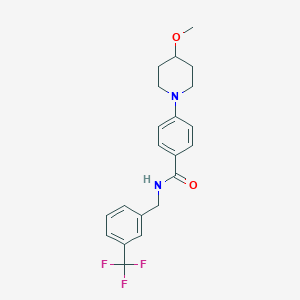

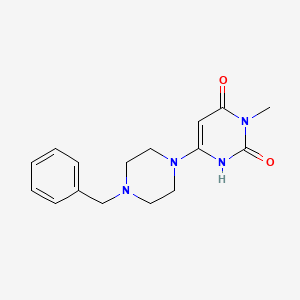

![molecular formula C22H28ClN3O3S B2534534 N-(2-(diethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216784-14-3](/img/structure/B2534534.png)

N-(2-(diethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(diethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is synthesized from substituted 2-amino benzothiazoles and N-phenyl anthranilic acid .

Synthesis Analysis

The compound is synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular formula of the compound is C16H26N2O4S.ClH, and it has a molecular weight of 378.92 . The structure is analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The compound has been evaluated for its anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical And Chemical Properties Analysis

The compound is characterized by several physicochemical methods. The formation of an ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .Scientific Research Applications

Inhibitors in Biochemistry and Pharmacology

- Stearoyl-CoA Desaturase-1 Inhibition : A study reports on the optimization of benzamides, similar in structure to the queried compound, as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism (Uto et al., 2009).

Antimicrobial Applications

- Antimicrobial Activity of Pyridine Derivatives : Research on pyridine derivatives, structurally related to the queried compound, showed variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Synthesis and Chemical Properties

- Synthesis Methods for Related Compounds : A study focused on the synthesis of compounds similar to the queried one, demonstrating a method for creating specific benzamide derivatives (Bobeldijk et al., 1990).

Pharmacological Research

Cognitive Enhancer Research : A compound structurally similar to the queried benzamide was investigated for its potential as a cognitive enhancer and protective effects against sodium nitroprusside-induced toxicity in astrocytes (Phuagphong et al., 2004).

Optical and Polarizability Studies : The optical properties and polarizability of a closely related antiemetic drug were investigated, providing insights into the physical properties of such compounds (Sawale et al., 2016).

Mechanism of Action

Target of Action

The primary target of N-(2-(diethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response . The compound has been shown to have a higher inhibitory effect on COX-1, as evidenced by its lower IC50 value for COX-1 compared to COX-2 .

Biochemical Pathways

By inhibiting the COX enzymes, this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain, and fever. By inhibiting this pathway, the compound can reduce these symptoms .

Result of Action

The inhibition of COX enzymes by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response . In addition, the compound has been shown to inhibit albumin denaturation, further contributing to its anti-inflammatory effects .

Safety and Hazards

properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-methoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S.ClH/c1-5-24(6-2)13-14-25(21(26)17-9-7-8-10-19(17)28-4)22-23-18-15-16(27-3)11-12-20(18)29-22;/h7-12,15H,5-6,13-14H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWVDSYVYFOYFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=CC=C3OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

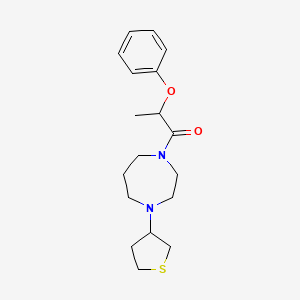

![3-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2534456.png)

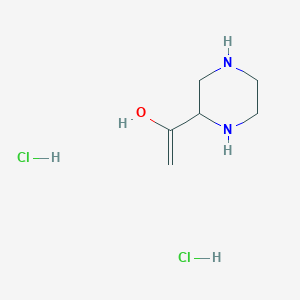

![(Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2534458.png)

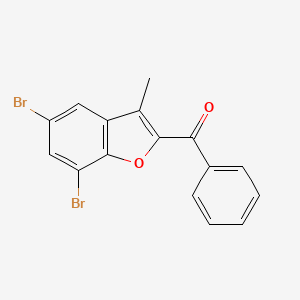

![Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B2534464.png)

![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2534465.png)

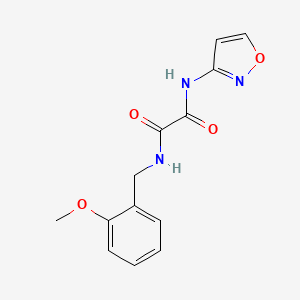

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2534467.png)

![4-(acetylamino)-N-[(5-methyl-2-furyl)methyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2534469.png)

![3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2534471.png)

![4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2534473.png)